![molecular formula C19H27NO3 B2780022 N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide CAS No. 2411218-86-3](/img/structure/B2780022.png)
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the class of chemicals known as aminoalkylindoles and acts as a potent agonist at the cannabinoid receptors CB1 and CB2. Due to its high potency and easy availability, JWH-018 has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States in 2011. However, JWH-018 also has potential scientific research applications, which will be discussed in
Mécanisme D'action
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects. The activation of CB1 receptors is responsible for the psychoactive effects of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide, while the activation of CB2 receptors is involved in the anti-inflammatory and immunomodulatory effects.
Biochemical and physiological effects:
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has a variety of biochemical and physiological effects, including the activation of the mesolimbic dopamine pathway, which is responsible for the rewarding effects of drugs of abuse. It also increases levels of the neurotransmitter glutamate, which is involved in learning and memory. N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, its use is limited by its classification as a Schedule I controlled substance, which makes it difficult to obtain for research purposes. Additionally, the psychoactive effects of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide, including the development of more selective agonists for the cannabinoid receptors CB1 and CB2. These compounds may have therapeutic potential without the psychoactive effects of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide. Additionally, further research is needed to investigate the potential anti-inflammatory and immunomodulatory effects of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide and other synthetic cannabinoids, which may have applications in the treatment of autoimmune diseases and cancer.
Méthodes De Synthèse
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide can be synthesized using a variety of methods, including the condensation of 1-pentylindole with 4-methoxybenzoyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 1-pentylindole with 4-propoxybenzoyl chloride, followed by reduction with sodium borohydride. Both methods result in the formation of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide as a white crystalline powder.
Applications De Recherche Scientifique
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has potential scientific research applications due to its ability to bind to the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has been studied for its potential therapeutic effects in the treatment of pain, inflammation, and anxiety. It has also been investigated for its potential use as an anti-cancer agent.
Propriétés
IUPAC Name |
N-(4-hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-3-13-23-18-11-5-15(6-12-18)14-20(19(22)4-2)16-7-9-17(21)10-8-16/h4-6,11-12,16-17,21H,2-3,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLBNEVZQCKUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCC(CC2)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

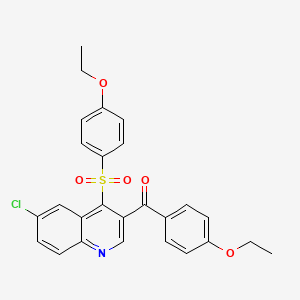
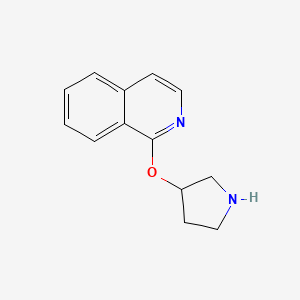


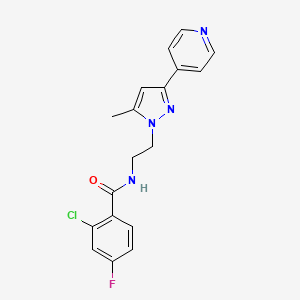
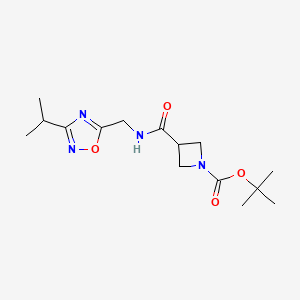

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2779952.png)
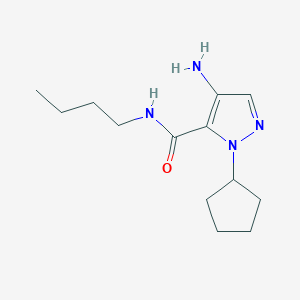
![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)

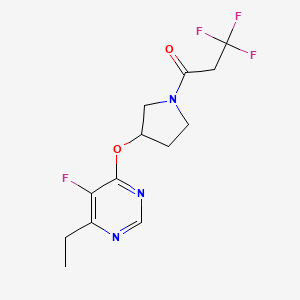
![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)
![N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2779962.png)